molecular formula C20H16ClFN4O2S B2624434 N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251605-32-9

N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2624434
CAS No.: 1251605-32-9
M. Wt: 430.88
InChI Key: AAUADVYMQYGYCE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C20H16ClFN4O2S and its molecular weight is 430.88. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest due to its diverse biological activities. The triazolo[4,3-a]pyridine framework is known for its potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine moiety and a sulfonamide group, contributing to its biological activity. The presence of halogen substituents (chlorine and fluorine) enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.

Antimalarial Activity

Recent studies have focused on the antimalarial potential of triazolo[4,3-a]pyridine derivatives. A virtual library was created that included compounds similar to the target molecule, which were screened against Plasmodium falciparum. Notably, compounds bearing the sulfonamide fragment showed promising results with IC50 values as low as 2.24 µM, indicating strong inhibitory effects against malaria parasites .

Antibacterial Activity

In vitro evaluations have demonstrated that derivatives of the triazolo[4,3-a]pyridine scaffold exhibit antibacterial properties. For example, certain synthesized compounds showed effective inhibition against Staphylococcus aureus and Chromobacterium violaceum, suggesting that modifications in the structure can lead to enhanced antibacterial activity .

Antifungal Activity

The antifungal potential of triazole derivatives has been extensively documented. Compounds featuring the triazole nucleus have been reported to exhibit broad-spectrum antifungal activity, with some derivatives showing minimum inhibitory concentrations (MICs) that are competitive with established antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key findings related to structural modifications and their effects on biological activity:

Modification Effect on Activity Reference
Addition of fluorineIncreases lipophilicity and potency
Presence of sulfonamide groupEnhances antimalarial activity
Halogen substitutionsAlters electronic properties

Case Studies

  • Antimalarial Screening : A study involving a library of 1561 compounds led to the identification of several hits with significant antimalarial activity. Compounds similar to this compound were highlighted for their ability to inhibit falcipain-2, a key enzyme in the malaria life cycle .
  • Antibacterial Evaluation : Another investigation assessed the antibacterial efficacy of various triazolo[4,3-a]pyridine derivatives against clinical isolates. The results indicated that specific structural modifications led to enhanced activity against resistant strains of bacteria .

Properties

IUPAC Name

N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-10-9-18(13-25(14)20)29(27,28)26(17-7-4-6-16(21)11-17)12-15-5-2-3-8-19(15)22/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUADVYMQYGYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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